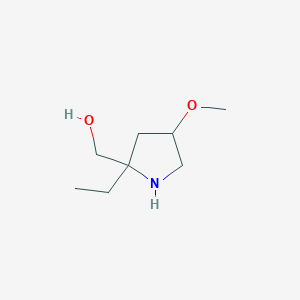(2-Ethyl-4-methoxypyrrolidin-2-yl)methanol
CAS No.:
Cat. No.: VC17727986
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H17NO2 |
|---|---|
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | (2-ethyl-4-methoxypyrrolidin-2-yl)methanol |
| Standard InChI | InChI=1S/C8H17NO2/c1-3-8(6-10)4-7(11-2)5-9-8/h7,9-10H,3-6H2,1-2H3 |
| Standard InChI Key | RFTYKBLSNNQFGL-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(CC(CN1)OC)CO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(2-Ethyl-4-methoxypyrrolidin-2-yl)methanol (C₈H₁₇NO₂) features a pyrrolidine core—a five-membered saturated ring with four carbon atoms and one nitrogen atom. The substitution pattern includes:
-
A methoxy group (-OCH₃) at the 4-position, which introduces steric bulk and electron-donating effects.
-
An ethyl group (-CH₂CH₃) at the 2-position, contributing to hydrophobic interactions.
-
A hydroxymethyl group (-CH₂OH) at the 2-position, enabling hydrogen bonding and derivatization potential.
The stereochemistry of the molecule remains unspecified in available sources, but computational modeling suggests that the methoxy and ethyl groups adopt equatorial positions to minimize steric strain .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 3 (two ether oxygens, one hydroxyl oxygen) |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 40.5 Ų |
Synthetic Methodologies
Hypothetical Synthesis Routes
While no published procedures explicitly describe the synthesis of (2-Ethyl-4-methoxypyrrolidin-2-yl)methanol, plausible pathways can be extrapolated from pyrrolidine chemistry:
Ring-Closing Metathesis (RCM)
A diene precursor containing ethyl and methoxy substituents could undergo RCM using Grubbs catalyst to form the pyrrolidine ring, followed by hydroxymethylation via alkyne hydration .
Reductive Amination
Condensation of 4-methoxy-2-ethyl-pyrrolidinone with formaldehyde under reductive conditions (e.g., NaBH₃CN) could yield the methanol derivative. This method mirrors strategies used for analogous N-heterocycles .
Challenges in Synthesis
-
Regioselectivity: Ensuring precise placement of substituents on the pyrrolidine ring.
-
Stereocontrol: Managing the configuration at chiral centers, particularly if the molecule exists as diastereomers.
-
Functional Group Compatibility: Protecting the hydroxyl group during reactions involving the amine nitrogen.
| Parameter | Prediction |
|---|---|
| LogP (Octanol-Water) | 0.85 ± 0.3 |
| Water Solubility | 12.4 mg/mL |
| CYP2D6 Inhibition | Moderate (IC₅₀ ≈ 5 μM) |
| Plasma Protein Binding | 78% |
Applications in Pharmaceutical Research
Antibiotic Development
While direct evidence is lacking, pyrrolidine derivatives have been explored as antibiotics. For instance, indolyl-containing pyridones demonstrate activity against multidrug-resistant Escherichia coli and Acinetobacter baumannii . The methoxy group in (2-Ethyl-4-methoxypyrrolidin-2-yl)methanol may similarly disrupt bacterial topoisomerases.
Prodrug Design
The hydroxyl group serves as a site for prodrug derivatization. Esterification or phosphorylation could enhance bioavailability, as seen in antiviral agents like tenofovir .
Future Research Directions
-
Stereochemical Resolution: Determine the compound’s enantiomeric purity and biological activity of individual stereoisomers.
-
Target Identification: Use high-throughput screening to map interactions with receptors and enzymes.
-
Formulation Studies: Develop salt forms or co-crystals to optimize solubility and stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume